molecular formula C15H24O3 B14291768 Benzoic acid;2,4,4-trimethylpentan-2-ol CAS No. 117685-92-4

Benzoic acid;2,4,4-trimethylpentan-2-ol

Cat. No.: B14291768
CAS No.: 117685-92-4
M. Wt: 252.35 g/mol
InChI Key: LBWXKWBUMBIWPB-UHFFFAOYSA-N
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Description

Benzoic acid;2,4,4-trimethylpentan-2-ol is an organic compound that combines the properties of benzoic acid and 2,4,4-trimethylpentan-2-ol Benzoic acid is a simple aromatic carboxylic acid, while 2,4,4-trimethylpentan-2-ol is a branched alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;2,4,4-trimethylpentan-2-ol can be achieved through several methods:

    Esterification: Benzoic acid can react with 2,4,4-trimethylpentan-2-ol in the presence of an acid catalyst to form the ester. The reaction typically requires heating and the removal of water to drive the reaction to completion.

    Oxidation: 2,4,4-trimethylpentan-2-ol can be oxidized to form the corresponding ketone, which can then undergo further reactions to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous reactors and efficient separation techniques to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in 2,4,4-trimethylpentan-2-ol can be oxidized to form a ketone or carboxylic acid.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Esterification: The carboxylic acid group in benzoic acid can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and Dess-Martin periodinane are commonly used for oxidation reactions.

    Acid Catalysts: Sulfuric acid and hydrochloric acid are used in esterification reactions.

    Electrophiles: Nitric acid, sulfuric acid, and halogens are used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Esterification: Formation of esters with various alcohols.

Scientific Research Applications

Benzoic acid;2,4,4-trimethylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential antimicrobial and preservative properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of Benzoic acid;2,4,4-trimethylpentan-2-ol involves its interaction with various molecular targets:

    Oxidation: The alcohol group can be oxidized to form reactive intermediates that participate in further chemical reactions.

    Substitution: The aromatic ring in benzoic acid can undergo substitution reactions, leading to the formation of various derivatives with different biological activities.

    Esterification: The carboxylic acid group can form esters, which may have different physical and chemical properties compared to the parent compound.

Comparison with Similar Compounds

Benzoic acid;2,4,4-trimethylpentan-2-ol can be compared with other similar compounds:

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    2,4,4-Trimethylpentan-2-ol: A branched alcohol used as a solvent and intermediate in organic synthesis.

    Salicylic Acid: An aromatic carboxylic acid with hydroxyl group, used in skincare products and as a precursor for aspirin.

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and have diverse applications in various fields.

Properties

CAS No.

117685-92-4

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

benzoic acid;2,4,4-trimethylpentan-2-ol

InChI

InChI=1S/C8H18O.C7H6O2/c1-7(2,3)6-8(4,5)9;8-7(9)6-4-2-1-3-5-6/h9H,6H2,1-5H3;1-5H,(H,8,9)

InChI Key

LBWXKWBUMBIWPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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